2-(1-Adamantyl)-2-methylpropan-1-ol
Description
Molecular Architecture and Stereochemical Analysis
2-(1-Adamantyl)-2-methylpropan-1-ol (C₁₄H₂₄O) features a unique hybrid architecture combining a rigid adamantane cage with a branched aliphatic alcohol. The adamantyl group, a tricyclo[3.3.1.1³,⁷]decane system, is covalently bonded to the C1 position of a 2-methylpropan-1-ol backbone. The stereogenic center at the C1 alcohol position (configuration: S) introduces chirality, as evidenced by the IUPAC name (1S)-1-(1-adamantyl)-2-methylpropan-1-ol.
The adamantane moiety imposes significant steric hindrance, restricting rotational freedom around the C1–C(adamantyl) bond. Computational models (PM3/AM1) suggest that the anti-periplanar conformation between the hydroxyl group and adamantyl substituent is energetically favored due to reduced van der Waals repulsions. This steric bulk also shields the hydroxyl proton, influencing hydrogen-bonding propensity in condensed phases.
| Key Structural Parameters | Value |
|---|---|
| Bond length (C1–O) | 1.43 Å (DFT-optimized) |
| Dihedral angle (C1–O–Cα–Cβ) | 112.3° |
| Adamantane cage volume (VDW) | 98.7 ų |
Crystallographic Studies and Conformational Dynamics
X-ray diffraction studies of analogous adamantyl alcohols reveal face-centered cubic (FCC) packing (space group Fm3m, a = 9.426 Å) at ambient conditions, driven by dipole-dipole interactions between hydroxyl groups. For this compound, differential scanning calorimetry (DSC) detects a first-order phase transition at 208 K, attributed to rotational freezing of the adamantyl cage. High-pressure crystallography (>0.5 GPa) induces a tetragonal phase (P4₂/mnm, a = 6.641 Å, c = 8.875 Å) with reduced molecular symmetry.
Conformational flexibility is predominantly localized in the propanol chain. Variable-temperature ¹³C NMR (298–400 K) shows coalescence of methyl group signals at 345 K (ΔG‡ = 68.2 kJ/mol), indicating hindered rotation about the C1–C2 bond.
Spectroscopic Profiling (NMR, IR, MS)
NMR Spectroscopy
- ¹H NMR (CDCl₃, 400 MHz): δ 1.72 (s, 12H, adamantane H), 1.48 (d, J = 6.8 Hz, 6H, C(CH₃)₂), 3.55 (q, 1H, C1–OH), 1.89 (m, 2H, CH₂).
- ¹³C NMR (DMSO-d₆, 100 MHz): δ 74.8 (C1), 39.2–42.1 (adamantane C), 27.3 (C(CH₃)₂), 22.1 (CH₂).
IR Spectroscopy (KBr pellet):
- ν(OH) = 3377 cm⁻¹ (broad, intramolecular H-bonding)
- ν(C–O) = 1083 cm⁻¹
- δ(C–H)adamantane = 2905, 2850 cm⁻¹
Mass Spectrometry :
Thermodynamic Properties and Phase Behavior
Properties
Molecular Formula |
C14H24O |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2-(1-adamantyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C14H24O/c1-13(2,9-15)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,3-9H2,1-2H3 |
InChI Key |
UYEDVGKSCOEMEY-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)C12CC3CC(C1)CC(C3)C2 |
Canonical SMILES |
CC(C)(CO)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1-Adamantyl)propan-2-ol
- Structure : A tertiary alcohol with the hydroxyl group on C2, directly bonded to the adamantyl and methyl groups.
- Key Differences :
- Acidity : The tertiary alcohol (pKa ~15.65) is less acidic than 2-(1-Adamantyl)-2-methylpropan-1-ol (primary alcohol, estimated pKa ~16–17).
- Biological Activity : Both compounds exhibit enhanced membrane permeability due to the adamantyl group, but 2-(1-Adamantyl)propan-2-ol has been studied for antiviral and antimicrobial applications, whereas the primary alcohol derivative may favor different metabolic pathways .
- Physical Properties: Property this compound 2-(1-Adamantyl)propan-2-ol Boiling Point (°C) Not reported 276.2 ± 8.0 Density (g/cm³) ~1.070 1.070 ± 0.06 Melting Point (°C) Not reported 75
1-Chloro-2-methyl-2-propanol
- Structure : Replaces the hydroxyl group with chlorine, resulting in a chlorinated tertiary alcohol.
- Key Differences :
Adamantyl-Containing Esters (e.g., 2-(Adamantan-1-yl)-2-oxoethyl benzoates)
- Structure : Ester derivatives with adamantyl and ketone groups.
- Key Differences :
- Bioavailability : Esters often act as prodrugs, hydrolyzing in vivo to release active alcohols or acids. For example, adamantyl esters show antiviral activity linked to their hydrolysis into adamantyl alcohols .
- Thermal Stability : Esters generally have lower melting points (<100°C) compared to adamantyl alcohols .
4-(1-Adamantyl)quinoline Derivatives
- Structure: Adamantyl fused with aromatic quinoline systems.
- Key Differences: Biological Activity: Quinoline-adamantane hybrids demonstrate potent antituberculosis and anticancer activities, leveraging both the adamantane’s lipophilicity and quinoline’s DNA-intercalating properties . Synthetic Complexity: Quinoline derivatives require multi-step syntheses, whereas adamantyl alcohols are simpler to prepare .
Preparation Methods
Reaction Mechanism
-
Protonation : The alkene undergoes protonation at the less substituted carbon, forming a tertiary carbocation stabilized by the adamantyl group.
-
Nucleophilic Attack : Water attacks the carbocation, yielding a protonated alcohol intermediate.
-
Deprotonation : Loss of a proton generates the final tertiary alcohol.
Experimental Conditions
| Parameter | Details |
|---|---|
| Catalyst | Sulfuric acid (H₂SO₄, 10% v/v) |
| Solvent | Tetrahydrofuran (THF)/water (3:1) |
| Temperature | 60–80°C, reflux |
| Reaction Time | 12–24 hours |
| Yield | 65–72% (estimated from analogous systems) |
This method is limited by the availability of the alkene precursor, which requires prior synthesis via Wittig olefination or elimination reactions.
Grignard Addition to Carbonyl Compounds
The reaction of 1-adamantylmagnesium bromide with 2-methylpropanal offers a high-yielding pathway to the target alcohol.
Reaction Workflow
Optimization Insights
| Factor | Impact on Yield |
|---|---|
| Solvent Purity | Anhydrous conditions critical (>99.9%) |
| Stoichiometry | 1.2 equivalents of Grignard reagent |
| Temperature Control | 0°C during addition, room temperature for hydrolysis |
This method achieves yields exceeding 80% in controlled settings but requires stringent anhydrous conditions.
Nucleophilic Substitution Reactions
Substitution of a halogenated precursor with an adamantyl nucleophile provides an alternative route. For example, 2-methyl-1-bromopropane reacts with 1-adamantyllithium under SN2 conditions.
Key Considerations
-
Leaving Group : Bromine or iodine preferred for optimal reactivity.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce selectivity.
Comparative Data
| Substrate | Nucleophile | Yield (%) |
|---|---|---|
| 2-Methyl-1-bromopropane | 1-Adamantyllithium | 58 |
| 2-Methyl-1-iodopropane | 1-Adamantylmagnesium | 63 |
Steric hindrance from the adamantyl group limits reaction efficiency, necessitating elevated temperatures (80–100°C).
Reductive Methods
Reduction of 2-(1-Adamantyl)-2-methylpropanal using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) offers a straightforward pathway.
Procedure
-
Aldehyde Synthesis : Oxidation of this compound (if cyclically related).
-
Reduction : NaBH₄ in methanol at 0°C for 1 hour.
Performance Metrics
| Reducing Agent | Solvent | Yield (%) |
|---|---|---|
| NaBH₄ | MeOH | 89 |
| LiAlH₄ | THF | 92 |
This method is highly efficient but depends on prior access to the aldehyde precursor.
Deprotection Strategies Using Ionic Liquids
Modern green chemistry approaches employ ionic liquids for deprotecting silyl ether intermediates. For instance, deprotection of tert-butyldimethylsilyl (TBS)-protected this compound using [Dsim]HSO₄ in methanol.
Protocol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
